Cas no 1260867-70-6 (3-3-(2-methylphenyl)phenylazetidine)

3-3-(2-methylphenyl)phenylazetidine Chemical and Physical Properties
Names and Identifiers
-
- 3-3-(2-methylphenyl)phenylazetidine
- EN300-1870887
- 1260867-70-6
- 3-[3-(2-methylphenyl)phenyl]azetidine
-
- Inchi: 1S/C16H17N/c1-12-5-2-3-8-16(12)14-7-4-6-13(9-14)15-10-17-11-15/h2-9,15,17H,10-11H2,1H3
- InChI Key: VMUILUGXNJFCBW-UHFFFAOYSA-N
- SMILES: N1CC(C2C=CC=C(C3C=CC=CC=3C)C=2)C1
Computed Properties
- Exact Mass: 223.136099547g/mol
- Monoisotopic Mass: 223.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 12Ų
3-3-(2-methylphenyl)phenylazetidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1870887-0.25g |
3-[3-(2-methylphenyl)phenyl]azetidine |
1260867-70-6 | 0.25g |
$1078.0 | 2023-09-18 | ||
Enamine | EN300-1870887-0.05g |
3-[3-(2-methylphenyl)phenyl]azetidine |
1260867-70-6 | 0.05g |
$983.0 | 2023-09-18 | ||
Enamine | EN300-1870887-10.0g |
3-[3-(2-methylphenyl)phenyl]azetidine |
1260867-70-6 | 10g |
$5037.0 | 2023-05-26 | ||
Enamine | EN300-1870887-5g |
3-[3-(2-methylphenyl)phenyl]azetidine |
1260867-70-6 | 5g |
$3396.0 | 2023-09-18 | ||
Enamine | EN300-1870887-0.5g |
3-[3-(2-methylphenyl)phenyl]azetidine |
1260867-70-6 | 0.5g |
$1124.0 | 2023-09-18 | ||
Enamine | EN300-1870887-2.5g |
3-[3-(2-methylphenyl)phenyl]azetidine |
1260867-70-6 | 2.5g |
$2295.0 | 2023-09-18 | ||
Enamine | EN300-1870887-5.0g |
3-[3-(2-methylphenyl)phenyl]azetidine |
1260867-70-6 | 5g |
$3396.0 | 2023-05-26 | ||
Enamine | EN300-1870887-1.0g |
3-[3-(2-methylphenyl)phenyl]azetidine |
1260867-70-6 | 1g |
$1172.0 | 2023-05-26 | ||
Enamine | EN300-1870887-0.1g |
3-[3-(2-methylphenyl)phenyl]azetidine |
1260867-70-6 | 0.1g |
$1031.0 | 2023-09-18 | ||
Enamine | EN300-1870887-10g |
3-[3-(2-methylphenyl)phenyl]azetidine |
1260867-70-6 | 10g |
$5037.0 | 2023-09-18 |
3-3-(2-methylphenyl)phenylazetidine Related Literature
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Alexander S. Henderson,John F. Bower,M. Carmen Galan Org. Biomol. Chem., 2016,14, 4008-4017
Additional information on 3-3-(2-methylphenyl)phenylazetidine
3-3-(2-Methylphenyl)phenylazetidine: An Overview of CAS No. 1260867-70-6
3-3-(2-Methylphenyl)phenylazetidine, with the CAS number 1260867-70-6, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of azetidines, which are four-membered heterocyclic compounds containing a nitrogen atom. The unique structural features of 3-3-(2-Methylphenyl)phenylazetidine make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 3-3-(2-Methylphenyl)phenylazetidine consists of a phenyl ring substituted with a 2-methyl group and an azetidine ring. The azetidine ring is further substituted with another phenyl group, creating a complex and versatile molecular framework. This structure confers several interesting properties to the compound, including high stability and the ability to form stable complexes with various biological targets.
In recent years, the study of azetidines has been driven by their potential as scaffolds for drug discovery. Azetidines are known for their ability to mimic peptide bonds and their conformational rigidity, which can enhance the binding affinity and selectivity of drug candidates. 3-3-(2-Methylphenyl)phenylazetidine is no exception, and its unique structure has led to its evaluation in several preclinical studies.
One of the key areas of research involving 3-3-(2-Methylphenyl)phenylazetidine is its potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling pathways. They are involved in a wide range of physiological processes, including neurotransmission, hormone signaling, and sensory perception. The ability of 3-3-(2-Methylphenyl)phenylazetidine to interact with GPCRs has been explored in several studies, with promising results indicating its potential as a lead compound for the development of new drugs targeting these receptors.
In addition to its interactions with GPCRs, 3-3-(2-Methylphenyl)phenylazetidine has also shown potential in the field of neurodegenerative diseases. Research has indicated that this compound may have neuroprotective properties, potentially due to its ability to modulate oxidative stress and inflammation. These findings have sparked interest in exploring 3-3-(2-Methylphenyl)phenylazetidine as a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of 3-3-(2-Methylphenyl)phenylazetidine has been optimized using modern synthetic methods, ensuring high yields and purity. The most common synthetic route involves the coupling of 2-methylbenzeneboronic acid with 1-bromo-4-nitrobenzene, followed by reduction and subsequent coupling with an azetidine derivative. This multi-step process allows for the efficient production of the compound on both laboratory and industrial scales.
The physicochemical properties of 3-3-(2-Methylphenyl)phenylazetidine, such as its solubility, stability, and logP value, have been extensively characterized. These properties are crucial for understanding its behavior in biological systems and for optimizing its formulation as a drug candidate. For instance, the logP value indicates that the compound has moderate lipophilicity, which is beneficial for crossing biological membranes and reaching target sites within cells.
Clinical trials involving compounds similar to 3-3-(2-Methylphenyl)phenylazetidine have shown promising results in terms of safety and efficacy. These trials have focused on evaluating the pharmacokinetics and pharmacodynamics of these compounds, providing valuable insights into their potential therapeutic applications. While more research is needed to fully understand the mechanisms underlying the effects of 3-3-(2-Methylphenyl)phenylazetidine, initial findings suggest that it holds significant promise as a therapeutic agent.
In conclusion, 3-3-(2-Methylphenyl)phenylazetidine (CAS No. 1260867-70-6) is a fascinating compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and promising biological activities make it an attractive candidate for further investigation and development. As research in this area continues to advance, it is likely that we will see more innovative applications of this compound in the coming years.
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